



VBIT-3: Application Notes and Experimental Protocols for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VBIT-3 is a cell-permeable inhibitor of the voltage-dependent anion channel 1 (VDAC1).[1][2][3] VDAC1 is a key protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites, and plays a crucial role in mitochondria-mediated apoptosis.[4] During apoptosis, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[4][5][6] VBIT-3 exerts its anti-apoptotic effect by directly binding to VDAC1 and inhibiting its oligomerization.[1][2][5] This prevents the subsequent release of cytochrome c and downstream activation of the caspase cascade, ultimately protecting cells from apoptotic death. [1][5] These characteristics make VBIT-3 a valuable tool for studying the role of VDAC1 in apoptosis and a potential therapeutic agent for diseases associated with excessive apoptosis, such as neurodegenerative and cardiovascular diseases.[2][5]

Quantitative Data

The inhibitory activity of **VBIT-3** has been quantified in human embryonic kidney (HEK-293) cells. The following table summarizes the key performance metrics of **VBIT-3**.

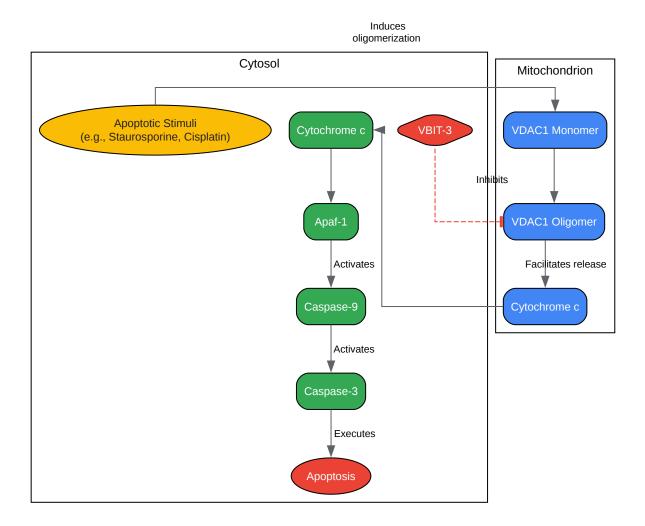


Parameter	Cell Line	Value	Reference
IC ₅₀ (VDAC1 Oligomerization Inhibition)	HEK-293	8.8 ± 0.56 μM	[1][2]
IC₅₀ (Cytochrome c Release Inhibition)	HEK-293	6.6 ± 1.03 μM	[1][2]
IC ₅₀ (Apoptosis Inhibition)	HEK-293	7.5 ± 0.27 μM	[1][2]
Binding Affinity (Kd) for VDAC1	Not Applicable	31.3 μΜ	[2]

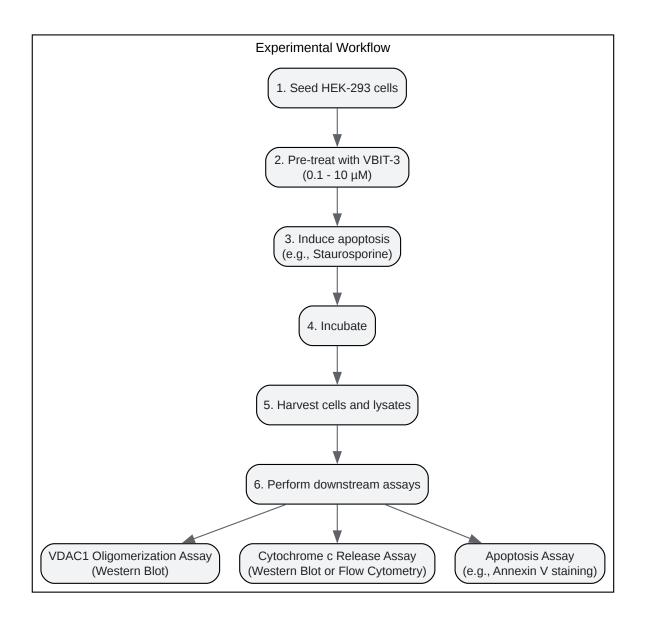
Signaling Pathway

VBIT-3 targets the VDAC1 protein to inhibit the intrinsic pathway of apoptosis. The diagram below illustrates the signaling cascade and the point of intervention for **VBIT-3**.









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